2-(1-Amino-3-methylcyclopentyl)acetic acid
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Overview
Description
2-(1-Amino-3-methylcyclopentyl)acetic acid is a compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-(1-Amino-3-methylcyclopentyl)acetic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentane derivatives. One common method involves the alkylation of cyclopentanone followed by amination and subsequent carboxylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes.
Chemical Reactions Analysis
2-(1-Amino-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
2-(1-Amino-3-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
2-(1-Amino-3-methylcyclopentyl)acetic acid can be compared with other similar compounds:
Similar Compounds: Examples include cyclopentaneacetic acid derivatives, amino acids with cyclopentane rings, and other substituted cyclopentanes.
Uniqueness: Its unique structure, which combines an amino group and a carboxylic acid group on a cyclopentane ring, distinguishes it from other compounds. .
Biological Activity
2-(1-Amino-3-methylcyclopentyl)acetic acid, a compound with potential pharmacological applications, has garnered interest due to its unique structure and biological properties. This article explores its biological activity, focusing on its mechanisms, effects in various biological assays, and relevant case studies.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of inflammatory pathways. The compound's amino group may facilitate interactions with receptors involved in pain and inflammation regulation.
1. Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In studies utilizing the acetic acid-induced writhing test, various dosages were tested to evaluate the compound's effectiveness in reducing pain responses.
Treatment | Dose (mg/kg) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |
---|---|---|---|
Control (Tween-80) | 3 ml/kg | - | - |
Standard (Morphine) | 5 mg/kg | 83.07 | 92.94 |
Test Compound | 150 | 48.71 | 72.19 |
Test Compound | 300 | 74.35 | 88.38 |
The results suggest that higher doses of the compound lead to increased inhibition of pain responses in both early and late phases of the test, indicating its potential as an analgesic agent .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In carrageenan-induced inflammation models, it demonstrated significant reductions in inflammatory markers, suggesting its utility in treating conditions characterized by inflammation.
Study on Analgesic and Anti-inflammatory Effects
A study conducted on albino mice assessed the analgesic and anti-inflammatory effects of various fractions derived from plants containing the compound. The ethyl acetate fraction exhibited notable analgesic effects comparable to standard drugs like morphine, particularly at higher doses .
Toxicity Assessment
Acute toxicity studies were performed to determine safe dosage ranges for further therapeutic applications. Mice were monitored for adverse effects following administration of varying doses (150–1800 mg/kg), revealing no significant toxic reactions at lower doses .
Pharmacological Applications
The potential applications of this compound extend beyond analgesia and anti-inflammation:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress.
- Metabolic Regulation : There is emerging evidence indicating that it might play a role in regulating metabolic pathways, particularly those involved in glucose metabolism.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-amino-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-8(9,4-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
XEHDRVYKQZWLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)N |
Origin of Product |
United States |
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